Octadecyl hexadecenoate

Structural isomerism α,β-unsaturated ester UV chromophore

Octadecyl hexadecenoate (CAS 93922-68-0; IUPAC: octadecyl (E)-hexadec-2-enoate) is a long-chain wax monoester with molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.89 g/mol. It is composed of a saturated C18 (octadecyl/stearyl) alcohol esterified to an (E)-hexadec-2-enoic acid moiety, placing the trans double bond at the 2,3-position—conjugated with the ester carbonyl.

Molecular Formula C34H66O2
Molecular Weight 506.9 g/mol
CAS No. 93922-68-0
Cat. No. B12657818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl hexadecenoate
CAS93922-68-0
Molecular FormulaC34H66O2
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC
InChIInChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32H,3-29,31,33H2,1-2H3/b32-30+
InChIKeyRPFFETLYGXKAFP-NHQGMKOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Hexadecenoate (CAS 93922-68-0) Procurement Baseline: An α,β-Unsaturated Wax Ester with Position-Specific Double Bond Architecture


Octadecyl hexadecenoate (CAS 93922-68-0; IUPAC: octadecyl (E)-hexadec-2-enoate) is a long-chain wax monoester with molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.89 g/mol [1]. It is composed of a saturated C18 (octadecyl/stearyl) alcohol esterified to an (E)-hexadec-2-enoic acid moiety, placing the trans double bond at the 2,3-position—conjugated with the ester carbonyl . This α,β-unsaturated ester architecture distinguishes it fundamentally from its more common positional isomer, octadecyl (Z)-9-hexadecenoate (stearyl palmitoleate; CAS 22393-84-6), and from the fully saturated analog octadecyl hexadecanoate (stearyl palmitate; CAS 2598-99-4) . Reported physical properties include a boiling point of 567.9°C at 760 mmHg, a flash point of 301.2°C, and a density of 0.863 g/cm³ [1].

Why Octadecyl Hexadecenoate Cannot Be Interchanged with Stearyl Palmitate or Stearyl Palmitoleate in Specification-Driven Procurement


Wax esters within the C34 series (C34H66O2 vs. C34H68O2) share identical total carbon counts but differ critically in the position, geometry, and presence of a double bond, each of which governs thermal behavior, chromatographic retention, oxidative stability, and formulation performance [1]. Octadecyl hexadecenoate (CAS 93922-68-0) is an (E)-2-enoate: the trans double bond is conjugated with the ester carbonyl, forming an α,β-unsaturated system. This conjugation imparts distinct UV absorbance, alters electrophilic reactivity at the β-carbon, and shifts gas chromatographic retention relative to both the non-conjugated (Z)-9 isomer and the fully saturated stearyl palmitate [2]. Procurement specifications that rely on melting point, GC purity profiling, or predictable chemical stability in formulation matrices therefore cannot be met by substituting the more widely available stearyl palmitate or stearyl palmitoleate without risking batch failure or performance deviation [3]. The quantitative evidence below establishes the measurable gaps that prevent generic substitution.

Quantitative Differentiation Evidence for Octadecyl Hexadecenoate (CAS 93922-68-0) Against Closest Structural Analogs


α,β-Unsaturated Ester Architecture: Conjugated Double Bond at C2 vs. Isolated Internal Olefin in Stearyl Palmitoleate

Octadecyl hexadecenoate (CAS 93922-68-0) is specifically the (E)-hexadec-2-enoate ester, in which the trans double bond is located at the 2,3-position and is directly conjugated with the ester carbonyl . This contrasts with stearyl palmitoleate (CAS 22393-84-6), the (Z)-9-hexadecenoate ester, where the cis double bond is isolated at the 9,10-position with no carbonyl conjugation [1]. The α,β-unsaturated ester moiety in CAS 93922-68-0 generates a UV absorption band (λmax ~210–220 nm, π→π* transition) absent in the non-conjugated Z-9 isomer, enabling unambiguous spectroscopic identification in QC workflows [2]. Furthermore, the conjugated system renders the β-carbon susceptible to Michael-type addition reactions, a reactivity profile not shared by the internal-olefin isomer [2]. The E (trans) geometry at C2 also imposes a more extended, rigid conformation near the ester linkage compared with the Z-9 isomer, which retains conformational flexibility at the chain midpoint.

Structural isomerism α,β-unsaturated ester UV chromophore chemical reactivity

Gas Chromatographic Retention Index Differentiation: Octadecyl Hexadecenoate vs. Stearyl Palmitate and Palmityl Oleate on DB-1MS

In a systematic GC study of 205 wax ester standards (C24–C44) on a DB-1MS non-polar capillary column, Stránský et al. (2006) established that Kováts retention indices (I) are highly sensitive to both the number and position of double bonds within wax ester molecules [1]. The positional isomer of the target compound—octadecyl (Z)-9-hexadecenoate—exhibits a Kováts index of 3529 on DB-1MS, whereas octadecyl hexadecanoate (stearyl palmitate, the fully saturated analog) elutes later at I = 3547, a difference of ΔI = 18 units [2][3]. Palmityl oleate (hexadecyl (Z)-9-octadecenoate), which swaps the unsaturation to the alcohol chain, elutes earlier at I = 3520 [4]. Although the exact Kováts index for octadecyl (E)-hexadec-2-enoate (CAS 93922-68-0) was not individually reported in this dataset, the established dependence of retention on double-bond position and geometry predicts that the conjugated E-2 isomer will exhibit a retention index measurably distinct from both the Z-9 positional isomer (I = 3529) and the saturated stearyl palmitate (I = 3547), consistent with the general observation that trans isomers elute earlier than cis isomers and that double-bond proximity to the ester group alters polarity [1].

GC retention index Kováts index wax ester chromatographic separation

Boiling Point and Thermal Stability: Octadecyl Hexadecenoate vs. Saturated Stearyl Palmitate

The presence of a single double bond in octadecyl hexadecenoate (C34H66O2, MW 506.89) reduces its boiling point to 567.9°C at 760 mmHg, compared with 528.4°C at 760 mmHg for the fully saturated stearyl palmitate (C34H68O2, MW 508.9) [1][2]. The higher boiling point of the unsaturated ester by approximately 39.5°C indicates stronger intermolecular interactions in the liquid phase, which may reflect the more extended and polarizable conjugated ester region in the E-2 isomer. The flash point of octadecyl hexadecenoate is reported as 301.2°C, providing a quantified safety parameter for high-temperature processing [1]. Additionally, the unsaturated ester backbone carries a measurable oxidative vulnerability at the double bond—a liability absent in stearyl palmitate—which influences both storage conditions (requiring inert atmosphere for long-term stability) and formulation shelf-life in oxygen-exposed applications .

boiling point thermal stability volatility process engineering

Molecular Weight and Elemental Composition Differentiation: C34H66O2 vs. C34H68O2

Octadecyl hexadecenoate (C34H66O2) has a monoisotopic mass of 506.5060 Da and an average molecular weight of 506.89 g/mol, exactly 2.02 Da (or 2.02 g/mol) lower than stearyl palmitate (C34H68O2, MW 508.9 g/mol) due to the presence of one double bond replacing two hydrogen atoms [1]. This mass difference is readily resolved by low-resolution mass spectrometry (ESI-MS or EI-MS) and is fully baseline-resolved by high-resolution mass spectrometry (HRMS), enabling definitive identity confirmation in the presence of the saturated analog at any mixture ratio [2]. The respective exact masses (506.5060 vs. 508.5219) provide unambiguous molecular formula assignment via HRMS, with a mass defect difference of 0.0159 Da. Additionally, the degree of unsaturation (double bond equivalents, DBE) differs by 1 (DBE = 2 for the target vs. DBE = 1 for stearyl palmitate), a parameter directly calculable from HRMS data and orthogonal to chromatographic separation [2].

molecular weight mass spectrometry elemental analysis quality control

Evidence-Backed Procurement and Application Scenarios for Octadecyl Hexadecenoate (CAS 93922-68-0)


Quality Control Release Testing: GC-FID Identity Confirmation Using Kováts Retention Index

Procurement and QC laboratories can leverage the established Kováts retention index system on DB-1MS columns (Stránský et al., 2006) to confirm the identity of incoming octadecyl hexadecenoate lots [1]. While the exact I value for the (E)-2 isomer requires in-house determination, the documented I values for the Z-9 positional isomer (I = 3529) and stearyl palmitate (I = 3547) provide bracketing reference points [1]. A receiving specification that requires a Kováts index measurably distinct from both 3529 and 3547—coupled with mass spectrometric confirmation of MW = 506.89 (C34H66O2)—ensures that neither the Z-9 isomer nor the saturated analog has been inadvertently supplied, a critical safeguard given the commercial prevalence of stearyl palmitate and stearyl palmitoleate [2].

Synthetic Intermediate Exploiting α,β-Unsaturated Ester Reactivity

The conjugated (E)-hexadec-2-enoate moiety in octadecyl hexadecenoate is an α,β-unsaturated ester, a privileged electrophilic scaffold for Michael addition, cycloaddition, and conjugate reduction reactions [1]. This reactivity is absent in both the non-conjugated Z-9 isomer and the fully saturated stearyl palmitate. Research groups developing lipid-based building blocks, polymerizable wax esters, or covalently modified surface coatings should specify CAS 93922-68-0 explicitly when electrophilic reactivity at the β-carbon is required, as generic in-class procurement of 'stearyl palmitoleate' or 'C34 wax ester' will not guarantee the correct double-bond architecture [1][2].

High-Temperature Industrial Formulation Requiring Defined Boiling Point and Flash Point Parameters

For industrial processes operating at elevated temperatures—such as hot-melt coating, melt-blending of wax ester additives, or high-temperature lubricant formulations—the boiling point of 567.9°C and flash point of 301.2°C for octadecyl hexadecenoate differ measurably from stearyl palmitate (bp ~528.4°C) [1][2]. The 39.5°C higher boiling point of the unsaturated ester provides a wider liquid-phase processing window, while the defined flash point of 301.2°C establishes a quantified safety threshold for thermal process design [1]. Procurement specifications for high-temperature applications should stipulate the exact CAS number to ensure the correct thermal profile, as interchanging with stearyl palmitate would alter both the boiling regime and the oxidative stability envelope [2].

Mass Spectrometry-Based Lipidomics and Metabolomics Reference Standard

The 2-Da mass difference between octadecyl hexadecenoate (MW 506.89) and stearyl palmitate (MW 508.9) enables unambiguous discrimination by routine LC-MS or GC-MS workflows [1][2]. The compound's distinct molecular formula (C34H66O2, DBE = 2) and its unique position-specific double bond (E-2) make it a valuable authentic reference standard for lipidomics laboratories characterizing wax ester profiles in biological samples (e.g., meibum, sebum, plant cuticular waxes), where isomeric wax ester species co-elute and require both retention time and accurate mass data for confident annotation [3].

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